2-Amino-4-chlorophenol

Catalog No.
S601571
CAS No.
95-85-2
M.F
C6H6ClNO
HOC6H3(NH2)Cl
C6H6ClNO
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chlorophenol

CAS Number

95-85-2

Product Name

2-Amino-4-chlorophenol

IUPAC Name

2-amino-4-chlorophenol

Molecular Formula

C6H6ClNO
HOC6H3(NH2)Cl
C6H6ClNO

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C6H6ClNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2

InChI Key

SWFNPENEBHAHEB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N)O

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Solubility in water, g/100ml at 20 °C: 0.3

Synonyms

1-Amino-2-hydroxy-5-chlorobenzene; 1-Hydroxy-2-amino-4-chlorobenzene; 2-Amino-4-chlorophenol; 2-Hydroxy-5-chloroaniline; 4-Chloro-2-aminophenol; 4-Chloro-o-aminophenol; 5-Chloro-2-hydroxyaniline; C.I. 76525; C.I. Oxidation Base 18; Fouramine PY; NSC

Canonical SMILES

C1=CC(=C(C=C1Cl)N)O

The exact mass of the compound 2-Amino-4-chlorophenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)solubility in water, g/100ml at 20 °c: 0.3. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 247814. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Chlorophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

2-Amino-4-chlorophenol is a bifunctional ortho-aminophenol characterized by a chlorine atom at the 4-position relative to the hydroxyl group. Industrially, it serves as a critical building block for the synthesis of benzoxazole derivatives, agricultural chemicals, and specific pharmaceutical active ingredients (APIs), most notably the muscle relaxant chlorzoxazone . The compound presents as a light brown crystalline solid with a melting point of 136–141 °C and is soluble in organic solvents . Its dual functionality—an ortho-amine and hydroxyl group—makes it an ideal chelating agent and a highly reactive precursor for cyclocondensation reactions, while the para-chloro substituent fine-tunes its electronic properties, pKa, and downstream biological or optical activity compared to unsubstituted aminophenols.

Substituting 2-amino-4-chlorophenol with generic analogs like 2-aminophenol or 2-amino-4-nitrophenol fundamentally alters the chemical trajectory and end-product viability. In pharmaceutical synthesis, the exact positioning of the chlorine atom is an absolute structural requirement; using unsubstituted 2-aminophenol fails to produce the required chlorinated pharmacophore for APIs like chlorzoxazone . In heterocyclic synthesis, the electronic nature of the substituent drastically impacts reactivity: strong electron-withdrawing groups (like nitro) deactivate the amine, reducing cyclization yields and increasing reaction times, whereas the chloro group provides an optimal balance of reactivity and stability [1]. Furthermore, in dye manufacturing, the chlorine atom shifts the absorption spectra of the final coupled products, meaning that substitution directly compromises color fastness and shade accuracy.

Absolute Structural Requirement for Chlorzoxazone API Synthesis

In the industrial manufacturing of the centrally acting muscle relaxant chlorzoxazone, 2-amino-4-chlorophenol is the mandatory immediate precursor. Upon reaction with phosgene or a carbonate equivalent, the ortho-amino and hydroxyl groups cyclize to form a benzoxazolinone ring. Using unsubstituted 2-aminophenol yields benzoxazolinone, completely lacking the critical chlorine atom required for the drug's pharmacological activity . Therefore, 2-amino-4-chlorophenol provides a 100% structural match to the target API pharmacophore, whereas generic aminophenols yield 0% of the active compound .

Evidence DimensionTarget API structural yield
Target Compound Data100% match for 5-chloro-2-benzoxazolinone (Chlorzoxazone)
Comparator Or Baseline2-Aminophenol (Yields 0% Chlorzoxazone)
Quantified DifferenceAbsolute requirement for the para-chloro substituent to achieve target pharmacological efficacy.
ConditionsIndustrial cyclocarbonylation to benzoxazolinone derivatives.

Pharmaceutical procurement teams must source this exact CAS number to manufacture chlorzoxazone, as no other isomer or unsubstituted analog can yield the active chlorinated API.

Superior Cyclization Yields Compared to Nitro-Substituted Analogs

When synthesizing benzoxazole libraries via catalytic cyclocondensation with aromatic aldehydes, the electronic properties of the ortho-aminophenol dictate the reaction efficiency. Studies utilizing Brønsted acidic ionic liquid catalysts demonstrate that 2-amino-4-chlorophenol proceeds smoothly to the desired benzoxazoles with high isolated yields of 86–94% [1]. In contrast, the highly electron-withdrawn 2-amino-4-nitrophenol exhibits significantly lower reactivity, achieving only 75–79% yields even under prolonged reaction times [1]. The chloro substituent maintains sufficient nucleophilicity at the amine, preventing the reaction stalling observed with stronger electron-withdrawing groups.

Evidence DimensionIsolated yield in benzoxazole cyclocondensation
Target Compound Data86–94% yield
Comparator Or Baseline2-Amino-4-nitrophenol (75–79% yield)
Quantified Difference11–15% higher absolute yield and shorter required reaction times.
ConditionsSolvent-free catalytic condensation with aromatic aldehydes at 130 °C.

For contract research organizations (CROs) and chemical manufacturers, the higher reactivity of the chloro-analog translates to higher throughput, lower catalyst degradation, and more efficient purification workflows.

Favorable Toxicity Profile Relative to Para-Aminophenol Isomers

The relative positioning of the amino and hydroxyl groups significantly impacts the bioactivation and subsequent toxicity of aminophenols. Comparative toxicological models using Fischer 344 rat renal slices indicate that 4-aminophenols (and their chlorinated derivatives like 4-amino-2-chlorophenol) are highly potent nephrotoxicants due to their rapid oxidation into reactive quinone imines [1]. Conversely, ortho-aminophenols such as 2-amino-4-chlorophenol exhibit a comparatively lower baseline nephrotoxic potential[1]. The structural inability to readily form the same highly reactive para-quinone imine intermediates reduces the acute cellular toxicity associated with handling these precursors at scale.

Evidence DimensionIn vitro nephrotoxic potential
Target Compound DataLower baseline toxicity (ortho-aminophenol pathway)
Comparator Or Baseline4-Amino-2-chlorophenol (Highly potent nephrotoxicant)
Quantified DifferenceSignificant reduction in acute renal slice toxicity due to divergent oxidative bioactivation pathways.
ConditionsComparative toxicity in Fischer 344 rat renal slices.

Selecting the ortho-amino isomer over para-amino isomers reduces occupational exposure risks and lowers the compliance costs associated with handling highly nephrotoxic industrial intermediates.

Developer Efficacy in Oxidative Dye Formulations

In the formulation of permanent oxidative dyes, 2-amino-4-chlorophenol serves as a primary developer component. When coupled with standard couplers under oxidative conditions (e.g., atmospheric oxygen or peroxide), the presence of the chlorine atom shifts the absorption spectrum of the resulting dye complex compared to unsubstituted 2-aminophenol [1]. This halogenation is critical for achieving specific, stable mid-blond to dark intensive colorations that cannot be replicated by natural melanin precursors like 5,6-dihydroxyindoline or generic aminophenols[1]. The chloro group enhances the wash-fastness and oxidative stability of the final keratinic fiber coloration.

Evidence DimensionDye complex absorption and stability
Target Compound DataProduces stable, specific dark/brown intensive shades
Comparator Or BaselineUnsubstituted 2-aminophenol or 5,6-dihydroxyindoline
Quantified DifferenceEnables specific spectral shifts and enhanced fastness unattainable with non-halogenated developers.
ConditionsOxidative coupling in keratinic fiber dyeing processes.

Cosmetic formulators must procure this specific chlorinated developer to hit precise shade targets and ensure long-term color stability in commercial permanent dye products.

Active Pharmaceutical Ingredient (API) Manufacturing

The primary industrial use case is the direct synthesis of chlorzoxazone. The compound is carbonylated to form the 5-chloro-2-benzoxazolinone core, making it an irreplaceable raw material for this specific FDA-approved muscle relaxant.

High-Yield Benzoxazole Library Synthesis

Ideal for medicinal chemistry and materials science workflows requiring the synthesis of 2-substituted benzoxazoles. Its favorable electronic profile ensures high-yield cyclocondensations with various aldehydes, outperforming nitro-substituted analogs in catalytic, solvent-free conditions [1].

Oxidative Dye and Pigment Formulation

Utilized as a developer component in permanent hair dyes and industrial pigments, where the chlorine atom is necessary to achieve specific spectral shifts, deep coloration, and enhanced oxidative stability upon coupling [2].

Physical Description

2-Amino-4-chlorophenol is a light brown colored crystalline solid. It may be toxic by ingestion. It is insoluble in water. It is used to make other chemicals.
BROWN CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.

XLogP3

1.8

Flash Point

170 °C

Vapor Density

Relative vapor density (air = 1): 5.0

LogP

1.81 (LogP)
1.24

Melting Point

284 to 286 °F (decomposes) (NTP, 1992)
140.0 °C
140 °C

UNII

2Z43LEA3DX

Related CAS

5471-76-1 (hydrochloride)
94232-35-6 (sulfate(1:1))

GHS Hazard Statements

Aggregated GHS information provided by 252 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 15 of 252 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 237 of 252 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (13.08%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.2

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

95-85-2

Wikipedia

4-chloro-2-aminophenol

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

Phenol, 2-amino-4-chloro-: ACTIVE

Dates

Last modified: 08-15-2023

Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG

Pankaj Kumar Arora, Tapan Kumar Mohanta, Alok Srivastava, Hanhong Bae, Vijay Pal Singh
PMID: 25427856   DOI: 10.1186/s12934-014-0164-6

Abstract

A degradation pathway of 2-chloro-4-aminophenol (2C4AP) was studied in an Arthrobacter sp. SPG that utilized 2C4AP as its sole source of carbon and energy. The 2C4AP degradation was initiated by a 2C4AP-deaminase that catalyzed the conversion of 2C4AP into chlorohydroquinone (CHQ) with removal of ammonium ion. In the next step, a CHQ-dehalogenase dehalogenated CHQ to hydroquinone (HQ) that cleaved into γ-hydroxymuconic semialdehyde by a HQ-dioxygenase. The 2C4AP degradation was also investigated in sterile and non-sterile soil microcosms using strain SPG. The results show that the SPG cells degraded 2C4AP more rapidly in sterile soil than non-sterile soil. Our studies showed that strain SPG may be used for bioremediation of 2C4AP-contaminated sites. This is the first report of the 2C4AP degradation by any bacteria.


Spectroscopic (FT-IR/FT-Raman) and computational (HF/DFT) investigation and HOMO/LUMO/MEP analysis on 2-amino-4-chlorophenol

S Ramalingam, S Periandy, M Karabacak, N Karthikeyan
PMID: 23274261   DOI: 10.1016/j.saa.2012.11.107

Abstract

The spectra (FT-IR and FT-Raman) of the present compound; 2-amino-4-chlorophenol (2A4CP) were recorded in the range of 4000-100 cm(-1). All the computational calculations were made in the ground state using the HF and DFT (B3LYP and B3PW91) methods with 6-31++G(d,p) and 6-311++G(d,p) basis sets. From potential energy surface calculation, there are two conformers, Rot-1 and Rot-2 for this molecule. The computational results detected that Rot-1 form is the most stable conformer. Making use of the recorded data, the complete vibrational assignments were made and analysis of the observed fundamental bands of molecule is carried out. The complete assignments were performed on the basis of the total energy distribution (TED) of the vibrational modes, calculated with scaled quantum mechanics (SQMs) method and PQS program. The shifting of the frequencies in the vibrational pattern of the title molecule due to the substitutions; NH(2) and Cl were deeply investigated by the vibrational analysis. Moreover, (13)C NMR and (1)H NMR chemical shifts were calculated by using the gauge independent atomic orbital (GIAO) method with HF/B3LYP/B3PW91 methods with 6-311++G(d,p). A study on the electronic properties, such as HOMO and LUMO energies, were performed by time-dependent DFT (TD-DFT) approach. Besides frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP) was performed. NLO properties and Mulliken charges of the 2A4CP were also calculated and interpreted. The thermodynamic properties (heat capacity, entropy, and enthalpy) of the title compound at different temperatures were calculated in gas phase.


Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800

Pankaj Kumar Arora, Alok Srivastava, Vijay Pal Singh
PMID: 24057966   DOI: 10.1007/s11356-013-2167-y

Abstract

Burkholderia sp. RKJ 800 utilized 4-chloro-2-aminophenol (4C2AP) as the sole carbon and energy source and degraded it with release of chloride and ammonium ions. The metabolic pathway of degradation of 4C2AP was studied and a novel intermediate, 4-chlorocatechol was identified as a major degradation product of 4C2AP using high-performance liquid chromatography and gas chromatography-mass spectrometry. Enzyme activities for 4C2AP-deaminase and 4-chlorocatechol-1,2-dioxygenase were detected in the crude extracts of the 4C2AP-induced cells of strain RKJ 800. The activity of the 4C2AP-deaminase confirmed the formation of 4-chlorocatechol from 4C2AP and the 4-chlorocatechol-1,2-dioxygenase activity suggested the cleavage of 4-chlorocatechol into 3-chloro-cis,cis-muconate. On the basis of the identified metabolites, we have proposed a novel degradation pathway of 4C2AP for Burkholderia sp. RKJ 800. Furthermore, the potential of Burkholderia sp. RKJ 800 to degrade 4C2AP in soil was also investigated using microcosm studies under laboratory conditions. The results of microcosm studies conclude that Burkholderia sp. RKJ 800 was able to degrade 4C2AP in soil and may be used to remediate 4C2AP-contaminated site. This is the first report of (1) the formation of 4-chlorocatechol and 3-chloro-cis,cis-muconate in the degradation pathway of 4C2AP and (2) bioremediation of 4C2AP by any bacterium.


Stability-indicating TLC-densitometric method for simultaneous determination of paracetamol and chlorzoxazone and their toxic impurities

Eglal A Abdelaleem, Nada S Abdelwahab
PMID: 22843763   DOI: 10.1093/chromsci/bms125

Abstract

A highly sensitive, selective and accurate thin-layer chromatographic (TLC)-densitometric method has been developed and validated for the simultaneous determination of paracetamol (PAR) and chlorzoxazone (CZ) and their toxic impurities, 4-amino phenol (4AP) and 2-amino-4-chlorophenol (2ACP), respectively, which are also considered to be the hydrolytic degradation products and related substances of the studied drugs. A developing system consisting of chloroform-methanol-glacial acetic acid (9.5:0.5:0.25, by volume) was found to be sufficient for chromatographic separation among the four studied components using pre-activated silica gel 60 F254 TLC plates with ultraviolet detection at 225 nm. Calibration curves were constructed in the ranges of 0.3-3, 1-10, 0.06-3 and 0.04-3 µg/band for PAR, CZ, 4AP and 2ACP, respectively, using polynomial equations. The developed method was validated according to International Conference on Harmonization guidelines and demonstrated good accuracy and precision. Moreover, the method was successfully applied for the determination of PAR and CZ in different marketed samples and the results were statistically compared to those obtained by the reported reversed-phase high-performance liquid chromatography method using F-test and Student's-t test. The low detection and quantitation limits of the developed method make it suitable for quality control and stability studies of PAR and CZ in different pharmaceutical formulations.


A new way for synthesis of phenoxazine and diphenoxazine derivatives via electrochemical method

Saied Saeed Hosseiny Davarani, Majid Kalate Bojdi, Ali Mehdinia
PMID: 21963628   DOI: 10.1248/cpb.59.1209

Abstract

Electrochemical oxidation of hydroquinone (1a) and 2,3-dimethylhydroquinone (1b) have been studied in the presence of 2-aminophenol (3a) and 2-amino-4-chlorophenol (3b), as nucleophiles in phosphate buffer solution (pH 7.2) using cyclic voltammetry and controlled potential coulometry. We proposed different mechanisms for the electrode process. The products were derived with good yield and purity using controlled-potential electrochemical oxidation of 1a, b in the presence of 3a and 3b at the graphite electrode in an undivided cell.


Oral carcinogenicity and toxicity of 2-amino-4-chlorophenol in rats

Kazunori Yamazaki, Masaaki Suzuki, Hirokazu Kano, Yumi Umeda, Michiharu Matsumoto, Masumi Asakura, Kasuke Nagano, Heihachiro Arito, Shoji Fukushima
PMID: 19390159   DOI: 10.1539/joh.l8178

Abstract

This study was carried out to clarify the subchronic and chronic toxicity, and carcinogenicity of 2-amino-4-chlorophenol(ACP).
Carcinogenicity, and chronic and subchronic toxicity of ACP were examined by feeding 10 rats of both sexes ACP-containing diet at a dose level of 0 (control), 512, 1,280, 3,200, 8,000 or 20,000 ppm (w/w) for 13 wk and 50 rats of both sexes at a dose level of 0, 1,280, 3,200 or 8,000 ppm for 2 yr.
The 13-wk oral subchronic toxicity of ACP was characterized by proliferative lesions leading to development of tumors in the forestomach and urinary bladder and by erythrocyte toxicity as evidenced by decreases in red blood cell counts, hemoglobin and hematocrit and concurrent increases in methemoglobin levels and reticulocyte counts. Both simple and papillary and/or nodular types of transitional cell hyperplasias were observed in the urinary bladder of ACP-fed male rats. The proliferative lesions appeared at higher doses of ACP after the 13-wk administration than clear erythrocyte toxicity did. The 2-yr oral administration of ACP significantly increased incidences of squamous cell papillomas and carcinomas in the forestomach of male and female rats and transitional cell carcinomas in the urinary bladder of male rats. These tumor incidences increased dose-dependently. Notably, clear signs of erythrocyte toxicity were not evident after the 2-yr administration of ACP.
Clear evidence of carcinogenic activity of ACP was shown in male and female rats. These data might be useful for the health risk assessment of workers exposed to ACP.


A novel organic-inorganic hybrid monolithic column prepared in-situ in a microchip and its application for the determination of 2-amino-4-chlorophenol in chlorzoxazone tablets

Junling Zhang, Gang Chen, Miaomiao Tian, Ruigang Li, Xinjun Quan, Qiong Jia
PMID: 24054665   DOI: 10.1016/j.talanta.2013.06.058

Abstract

γ-Alumina nanoparticles (γ-Al2O3) were introduced to the conventional poly(methacrylic acid-co-ethylene glycol dimethacrylate) (MAA-co-EGDMA) monolith to prepare a novel organic-inorganic hybrid monolith, poly(MAA-co-EGDMA)-Al2O3 monolith. The polymerization was induced in-situ with UV irradiation in an ultraviolet transparent polymethyl methacrylate (PMMA) microfluidic chip. The monolith-based solid phase microextraction system was used for the on-line determination of 2-amino-4-chlorophenol (ACP) in chlorzoxazone tablets coupled with an optical fiber spectrophotometer. Several parameters affecting the adsorption/desorption, including sample pH value, sample flow rate, sampling time, eluent flow rate, and eluting time, were investigated in detail. Under the optimized conditions, limit of detection (LOD) and limit of quantification (LOQ) of the method were calculated to be 2.8 and 9.1 µg L(-1), respectively, with the relative standard deviation (RSD) of 3.1%.


5-Chloro-2-hydroxyaniline-copper(II) coprecipitation system for preconcentration and separation of lead(II) and chromium(III) at trace levels

Mustafa Tuzen, Demirhan Citak, Mustafa Soylak
PMID: 18295402   DOI: 10.1016/j.jhazmat.2008.01.038

Abstract

A separation-preconcentration procedure based on the coprecipitation of lead(II) and chromium(III) ions with copper(II)-5-chloro-2-hydroxyaniline system has been developed. Effects of pH, sample volume and interferences on the recovery of the metal ions were investigated. The detection limits corresponding to three times the standard deviation of the blank were found to be 2.72 microg L(-1) for lead and 1.20 microg L(-1) for chromium. The preconcentration factor is 50. The effectiveness of the present method was assessed by determining analyte metals in GBW 07309 stream sediment and NIST SRM 1633b coal fly ash certified reference materials. The method was successfully applied to the determination of trace lead and chromium in environmental samples.


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